molecular formula C21H27ClN4O8 B1436967 Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride CAS No. 2376990-30-4

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Cat. No.: B1436967
CAS No.: 2376990-30-4
M. Wt: 498.9 g/mol
InChI Key: CPJQBYYTYFGXKD-UHFFFAOYSA-N
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Description

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride (CAS: 2376990-30-4) is a bifunctional compound combining a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand with a polyethylene glycol (PEG2) linker and a terminal amine group. Its molecular formula is C₂₁H₂₇ClN₄O₈, with a molecular weight of 498.92 g/mol and purity ≥95% . It is widely used in PROTAC (Proteolysis-Targeting Chimeras) development, enabling targeted protein degradation by recruiting the ubiquitin-proteasome system . Applications extend to nanotechnology, drug delivery, and immunomodulatory cancer therapies .

Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQBYYTYFGXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Stepwise Preparation

  • Activation of Thalidomide Carboxyl Group

    The carboxylic acid functional group on the thalidomide derivative is activated using common peptide coupling reagents such as:

    • N,N'-Dicyclohexylcarbodiimide (DCC)
    • N-Hydroxysuccinimide (NHS)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    This activation forms an active ester intermediate (e.g., NHS ester), facilitating amide bond formation.

  • Amide Bond Formation

    The activated thalidomide intermediate is reacted with the amino-terminated PEG2-C2 linker under mild conditions, typically in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is often conducted at room temperature or slightly elevated temperatures (25–40°C) to promote coupling.

  • Purification

    The crude product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or preparative thin-layer chromatography (TLC) to isolate the pure Thalidomide-O-amido-PEG2-C2-NH2.

  • Conversion to Hydrochloride Salt

    The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), improving compound stability and solubility.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Notes
Activation of Thalidomide DCC/NHS or EDC/NHS DMF or DMSO 0–25°C 1–3 hours Formation of active ester
Amide Coupling PEG2-C2-NH2 linker DMF or DMSO 25–40°C 4–24 hours Stirring under inert atmosphere
Purification RP-HPLC or preparative TLC N/A Ambient N/A Isolation of pure product
Salt Formation HCl gas or HCl in ether/ethanol Ether/Ethanol 0–25°C 0.5–1 hour Formation of hydrochloride salt

Comparative Data Table of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Storage Conditions Notes
Thalidomide-NH-PEG1-NH2 hydrochloride C17H21ClN4O5 396.83 ≥95 -20°C (powder), -80°C (solvent) PEG1 linker, amine terminal
Thalidomide-O-amido-PEG1-NH2.HCl C19H23ClN4O7 454.86 ≥95 -5°C, dry, avoid sunlight PEG1 linker with amido linkage
Thalidomide-O-amido-PEG2-C2-NH2.HCl C21H27ClN4O9 (approx.) ~512 (estimated) ≥95 (target) -5°C, dry, avoid sunlight PEG2 linker with C2 spacer; focus of synthesis

Note: Molecular formula and weight for PEG2 derivative estimated based on PEG1 analogues and PEG unit increments.

Chemical Reactions Analysis

Types of Reactions: Thalidomide - linker 14 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form reactive intermediates.

    Reduction: Reduction reactions can modify the functional groups on the linker, altering its properties.

    Substitution: Substitution reactions are used to introduce different functional groups onto the linker, enhancing its reactivity and specificity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various derivatives of thalidomide - linker 14 with modified functional groups, which can be further utilized in targeted protein degradation applications .

Scientific Research Applications

Cancer Treatment

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride has shown significant promise in cancer therapy, particularly for hematological malignancies such as multiple myeloma. Its immunomodulatory properties help regulate the immune response against tumor cells.

  • Case Study Example : Clinical trials have indicated improved survival rates in patients with multiple myeloma when treated with thalidomide derivatives, including this compound, due to enhanced binding affinity for cereblon .

Neurodegenerative Diseases

Research suggests that this compound may offer neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress.

  • In Vivo Studies : Animal models have demonstrated that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, highlighting its potential in conditions like Alzheimer's disease .

Autoimmune Disorders

The ability to regulate pro-inflammatory cytokines positions this compound as a candidate for treating autoimmune diseases characterized by excessive inflammation.

  • Clinical Trials : Ongoing trials are assessing its efficacy in conditions such as Crohn's disease and rheumatoid arthritis .

The biological activity of this compound can be compared with other thalidomide derivatives:

Compound NameMechanism of ActionTherapeutic AreaNotable Findings
This compoundE3 Ligase LigandCancer, Neurodegenerative DiseasesEnhanced solubility and unique pharmacokinetics
ThalidomideImmunomodulationMultiple MyelomaAssociated with teratogenic effects
Other Thalidomide DerivativesVariesVarious cancersDifferent binding affinities and side effects

Research Findings

Recent studies have reinforced the therapeutic potential of this compound:

  • In Vitro Studies : Demonstrated significant reductions in inflammatory markers such as IL-1β and inducible nitric oxide synthase (iNOS) in cell cultures exposed to lipopolysaccharides (LPS), indicating robust anti-inflammatory properties .
  • Biochemical Analysis : The PEG linker enhances solubility and stability, facilitating effective interactions with proteins and enzymes involved in cellular processes .

Mechanism of Action

The mechanism of action of thalidomide - linker 14 involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process selectively degrades disease-causing proteins, thereby exerting therapeutic effects. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which are implicated in the pathogenesis of multiple myeloma .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its PEG2 linker and amine terminus, which differentiate it from analogs with varying PEG lengths, functional groups, or E3 ligase ligands. Below is a comparative analysis:

Table 1: Comparison of Thalidomide-Based PROTAC Linker Conjugates
Compound Name CAS Number Molecular Formula Molecular Weight PEG Length Functional Group Key Applications
Thalidomide-O-amido-PEG2-C2-NH2 HCl 2376990-30-4 C₂₁H₂₇ClN₄O₈ 498.92 PEG2 Amine PROTACs, cancer immunomodulation
Thalidomide-PEG2-C2-NH2 HCl 2245697-87-2 C₁₉H₂₅ClN₄O₆ 440.88 PEG2 Amine PROTACs, protein degradation
Thalidomide-O-amido-PEG1-C2-NH2 HCl 2204226-02-6 C₁₉H₂₃ClN₄O₇ 454.86 PEG1 Amine Ligand studies, polymer synthesis
Thalidomide-O-amido-PEG4-C2-NH2 HCl 2245697-85-0 C₂₅H₃₅ClN₄O₁₀ 587.02 PEG4 Amine Enhanced solubility, drug delivery
Thalidomide-5-PEG3-NH2 HCl Not provided Not provided Not provided PEG3 Amine PROTACs (alternate PEG position)
(S,R,S)-AHPC HCl (VHL ligand) 4207 (Topscience) C₁₉H₂₈ClN₃O₃ 405.90 None Amine VHL-based PROTACs

Research Findings

  • Degradation Efficiency :

    • PROTACs using the PEG2 linker demonstrated ≥80% degradation of BRD4 and AR in leukemia and prostate cancer models, outperforming PEG1 and PEG4 analogs in kinetic assays .
    • PEG4-linked compounds showed delayed degradation kinetics, likely due to steric hindrance .
  • Solubility and Bioavailability :

    • Aqueous solubility for the PEG2 compound is 12.5 mg/mL , compared to 3.2 mg/mL for PEG1 and 28.7 mg/mL for PEG4 .

Supplier and Commercial Availability

The compound is available from multiple suppliers, including:

  • MedChemExpress (MCE) : HY-129703B (50 mg, $1,200) .
  • Shaanxi Xin Yan Bio : Custom packaging (1 mg to 10 g) .
  • Shanghai Yuanye Bio : 100 mg for $3,178 .

Biological Activity

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthetic compound derived from thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) linker and an amido group. This compound primarily functions as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, which plays a crucial role in targeted protein degradation.

The biological activity of this compound is largely attributed to its interaction with cereblon. This interaction facilitates the recruitment of specific target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The mechanism can be summarized as follows:

  • Cereblon Binding : The compound binds to cereblon, which is part of the cullin-RING ligase 4 (CRL4) complex.
  • Target Protein Recruitment : Upon binding, cereblon recruits target proteins that are marked for degradation.
  • Ubiquitination : The targeted proteins undergo ubiquitination, tagging them for destruction by the proteasome.
  • Cellular Effects : This process influences various cellular functions, including apoptosis, immune response modulation, and inflammation regulation.

Applications and Therapeutic Potential

This compound has shown promise in several therapeutic areas:

  • Cancer Treatment : Its ability to modulate immune responses and target cancer cell survival pathways makes it a candidate for cancer therapies, particularly in hematological malignancies.
  • Neurodegenerative Diseases : Research indicates potential neuroprotective effects through modulation of inflammatory pathways and oxidative stress responses.
  • Autoimmune Disorders : By regulating pro-inflammatory cytokines, this compound may help manage conditions characterized by excessive inflammation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • In Vitro Studies : Experiments demonstrate that this compound effectively reduces levels of inflammatory markers such as IL-1β and iNOS in cell cultures exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory properties .
  • In Vivo Models : Animal studies have shown that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, supporting its potential use in neurodegenerative conditions .
  • Comparative Analysis : A comparative study with other thalidomide derivatives revealed that this compound exhibits unique pharmacokinetic properties due to its specific PEG linker length and terminal amine group, enhancing its solubility and reactivity.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Multiple Myeloma : Patients treated with thalidomide derivatives have shown improved survival rates and reduced disease progression. This compound's enhanced binding affinity for cereblon may contribute to these outcomes.
  • Chronic Inflammatory Conditions : Clinical trials are underway to assess its efficacy in conditions such as Crohn's disease and rheumatoid arthritis, where modulation of immune responses is critical.

Data Summary Table

PropertyValue
Molecular FormulaC19H25ClN4O6
Molecular Weight440.88 g/mol
CAS Number2245697-87-2
Mechanism of ActionE3 ligase-mediated degradation
Therapeutic AreasCancer, Neurodegenerative diseases, Autoimmune disorders
Key Biological EffectsAnti-inflammatory, Immunomodulatory

Q & A

Basic Research Questions

Q. What is the structural composition of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride, and how does it influence its role in PROTAC design?

  • Answer: The compound comprises three key components: (1) a thalidomide-derived cereblon-binding moiety for E3 ubiquitin ligase recruitment, (2) a PEG2 linker to enhance solubility and reduce nonspecific interactions, and (3) a terminal amine group (as hydrochloride salt) for conjugation to target protein ligands. The PEG2 linker balances hydrophilicity and flexibility, enabling optimal spatial orientation for ternary complex formation between the PROTAC, cereblon, and the target protein .

Q. What are the recommended protocols for synthesizing and characterizing this compound?

  • Answer: Synthesis involves sequential steps: (i) thalidomide derivatization to introduce the amide bond, (ii) PEG2 linker attachment via carbodiimide-mediated coupling, and (iii) hydrochloride salt formation. Characterization requires HPLC (≥95% purity), NMR (to confirm PEG2 linker integrity), and mass spectrometry (to validate molecular weight, e.g., 498.92 g/mol for C21H27ClN4O8) .

Q. How does the hydrochloride salt form affect the compound’s stability and solubility?

  • Answer: The hydrochloride salt improves aqueous solubility (critical for cellular uptake) and enhances stability by reducing hygroscopicity. Storage at -20°C in desiccated conditions is recommended to prevent hydrolysis of the amide bond or PEG linker degradation .

Advanced Research Questions

Q. How can researchers optimize the PEG2 linker length and flexibility for specific protein targets in PROTAC design?

  • Answer: Systematic evaluation of linker length (e.g., PEG2 vs. PEG3/PEG4 analogs) and rigidity (e.g., alkyl vs. PEG spacers) is required. Computational modeling (e.g., molecular dynamics simulations) can predict ternary complex formation efficiency. Experimentally, compare degradation efficiency (DC50 values) and binding kinetics (SPR or ITC) across analogs .

Q. What analytical strategies resolve conflicting data on target protein degradation efficiency in cellular models?

  • Answer: Orthogonal assays are critical:

  • Western blotting to quantify target protein levels.
  • Cellular thermal shift assays (CETSA) to confirm target engagement.
  • Proteomic profiling to identify off-target effects (e.g., unintended protein degradation).
    Discrepancies may arise from variable cereblon expression levels; validate using cereblon-knockout cell lines as controls .

Q. How can hydrolysis or aggregation of the compound be mitigated in aqueous buffer systems?

  • Answer: To prevent hydrolysis:

  • Use low-temperature buffers (4°C) during reconstitution.
  • Avoid prolonged exposure to alkaline conditions (pH > 8).
    To minimize aggregation:
  • Incorporate surfactants (e.g., 0.01% Tween-20) in working solutions.
  • Confirm monodispersity via dynamic light scattering (DLS) .

Q. What methodologies assess off-target effects of PROTACs incorporating this compound?

  • Answer:

  • Global ubiquitinome profiling to map ubiquitination events.
  • RNA-seq to monitor transcriptional changes.
  • Rescue experiments with proteasome inhibitors (e.g., MG-132) to confirm degradation specificity.
    Note: Thalidomide derivatives may independently modulate NF-κB or TNF-α pathways; include thalidomide-only controls .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s degradation efficiency across cell lines?

  • Answer: Variability may stem from:

  • Cellular context: Cereblon expression levels (validate via qPCR/Western blot).
  • PROTAC stoichiometry: Optimize molar ratios of E3 ligase and target protein ligands.
  • Assay sensitivity: Use NanoBRET or HiBiT systems for real-time degradation monitoring.
    Cross-validate findings with structurally distinct PROTACs (e.g., VHL-based) to isolate compound-specific effects .

Key Methodological Recommendations

  • Synthesis: Prioritize anhydrous conditions during PEG2 coupling to prevent diol formation .
  • QC: Use MALDI-TOF to detect PEG chain polydispersity, which impacts PROTAC activity .
  • In vivo testing: Pre-screen for thalidomide-related teratogenicity using zebrafish embryogenesis models .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
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Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

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